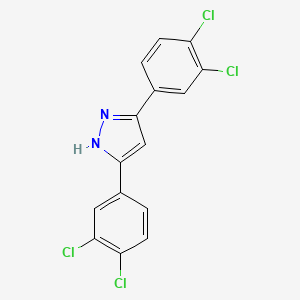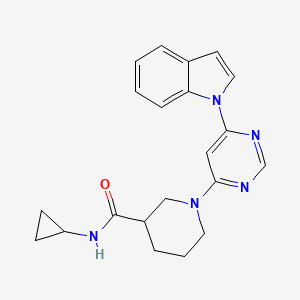![molecular formula C19H17N5O2S2 B2739269 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847402-83-9](/img/structure/B2739269.png)
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound known for its diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is characterized by its complex molecular structure, which allows it to participate in various chemical reactions and interact with multiple biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step chemical processes. Key synthetic routes may include:
Preparation of Intermediate Compounds: The initial steps often involve the synthesis of intermediate compounds, such as 2-oxobenzo[d]thiazol and 1,2,4-triazol derivatives.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions under specific conditions, including the use of catalysts like palladium and ligands to enhance reaction efficiency.
Thiolation: The final step usually involves thiolation, where a sulfur-containing group is introduced to the compound using reagents like thiourea or thiol derivatives.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may be optimized to improve yield and cost-effectiveness. This can involve the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, such as:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound into its corresponding thiol or amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups like halogens or alkyl groups are introduced using reagents such as halogenating agents or alkylating agents.
Major Products Formed
Depending on the specific reaction conditions and reagents used, the major products formed from these reactions can vary. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide finds applications across multiple fields:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Researchers utilize this compound to investigate its interactions with biological macromolecules, such as proteins and DNA, providing insights into cellular processes and potential therapeutic targets.
Medicine: The compound's bioactivity makes it a candidate for drug discovery and development, particularly in exploring its effects on specific diseases and conditions.
Industry: It is employed in the development of novel materials with unique properties, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
Molecular Targets and Pathways
The mechanism by which 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate enzymatic activity, receptor binding, or signal transduction pathways, leading to alterations in cellular functions. Detailed studies are often conducted to elucidate these mechanisms, providing a deeper understanding of its biological activity.
Comparación Con Compuestos Similares
Similar Compounds and Uniqueness
When compared to other compounds with similar structures, such as derivatives of benzo[d]thiazol and triazol, 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Some similar compounds include:
2-((4-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid
2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanol
Each of these compounds, while structurally related, may exhibit varying degrees of efficacy and application potential, highlighting the importance of structural variations in determining chemical and biological properties.
Conclusion
This compound is a compound of significant interest in scientific research, with diverse applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactivity, and unique mechanism of action make it a valuable tool for exploring new frontiers in various fields.
Hope that satisfies your curiosity about this multifaceted compound! What do you think?
Propiedades
IUPAC Name |
2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S2/c1-12-6-2-3-7-13(12)24-17(21-22-18(24)27-11-16(20)25)10-23-14-8-4-5-9-15(14)28-19(23)26/h2-9H,10-11H2,1H3,(H2,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXAKTQJAVXTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NN=C2SCC(=O)N)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
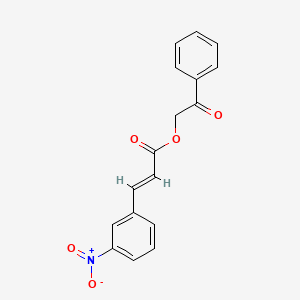
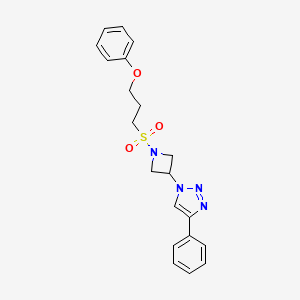
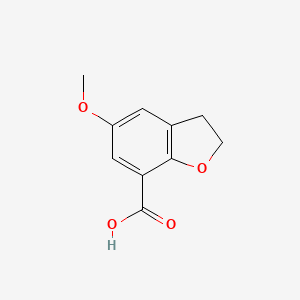
![(2E)-3-{3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B2739191.png)
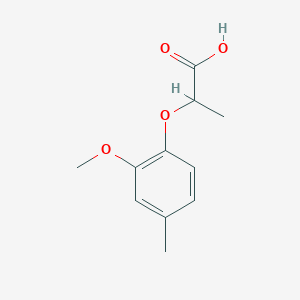
![Bicyclo[3.2.0]heptan-6-ylmethanamine hydrochloride](/img/structure/B2739194.png)
![5-[2-(methylsulfanyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2739195.png)
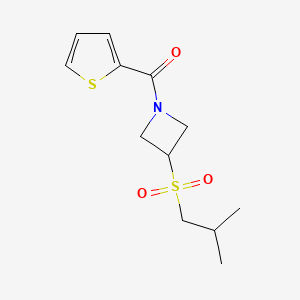
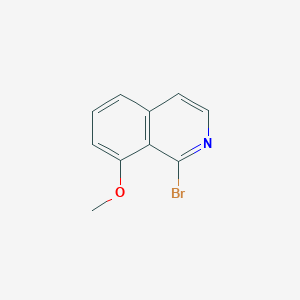
![ethyl 2-(2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}-1,3-thiazol-4-yl)acetate](/img/structure/B2739202.png)
![6-Chloro-N-[(4-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2739203.png)
![6-(4-chlorophenyl)-2-(2-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2739204.png)
